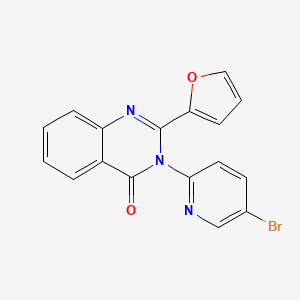

![molecular formula C17H17BrN2O2S B5514921 2-[(2-溴苯甲基)硫代]-N'-(2-甲氧基亚苄基)乙酰肼](/img/structure/B5514921.png)

2-[(2-溴苯甲基)硫代]-N'-(2-甲氧基亚苄基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide typically involves the condensation of appropriate benzaldehydes with acetohydrazides in the presence of a catalyst or under reflux conditions in ethanol or methanol. For instance, the synthesis of related hydrazone compounds involves reacting 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by condensation with allyl bromide to form NNO ligand complexes, indicative of the steps that might be involved in synthesizing the target compound (Takjoo et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to the target is characterized by X-ray diffraction, revealing monoclinic or triclinic space groups with specific unit cell dimensions. For example, the structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide, a compound with a related framework, shows a monoclinic system with space group P2(1) and demonstrates how intermolecular hydrogen-bond interactions stabilize the compound structure (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

Hydrazone compounds, including those structurally similar to the target molecule, often exhibit notable chemical reactivity, particularly in the formation of complexes with metals. This reactivity is due to the presence of nitrogen and oxygen donors in the molecule, which can coordinate to metal centers in octahedral or tetrahedral geometries, as seen in complexes involving nickel, copper, zinc, and cadmium (Alhadi et al., 2012).

科学研究应用

酶抑制

- 一些 novel heterocyclic compounds 衍生自相似的乙酰肼结构已被合成并研究其酶抑制特性。这些化合物显示出显著的抗脂肪酶和抗-α-葡萄糖苷酶活性,突出了它们在解决肥胖和糖尿病等代谢紊乱方面的潜力 (Bekircan 等人,2015).

抗癌活性

- 乙酰肼的衍生物已被合成并评估其对各种癌细胞系的抗癌活性。这些化合物显示出有希望的结果,表明有潜力进一步发展为治疗剂 (Bekircan 等人,2008).

缓蚀

- 源自碳酰肼的席夫碱已使用密度泛函理论 (DFT) 建模和蒙特卡罗模拟评估了其作为酸性环境中钢的缓蚀剂的有效性。获得的理论数据与实验结果一致,表明它们在保护金属表面方面的应用 (Obot 等人,2016).

晶体结构分析

- 某些 N'-(1-苯基-亚苄基)-2-(噻吩-3-基)乙酰肼的晶体和分子结构已被描述,提供了对其化学行为和在材料科学和药物设计中进一步应用的潜力的见解 (Quoc 等人,2019).

抗菌和抗氧化特性

- 新的苯并噻唑酰肼已合成并显示出显着的抗癌活性。此外,还评估了它们的抗菌和抗氧化特性,表明它们在药物应用中的效用 (Osmaniye 等人,2018).

属性

IUPAC Name |

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c1-22-16-9-5-3-6-13(16)10-19-20-17(21)12-23-11-14-7-2-4-8-15(14)18/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWMIYIBINYQQK-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NNC(=O)CSCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/NC(=O)CSCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

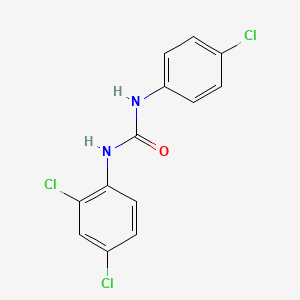

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)